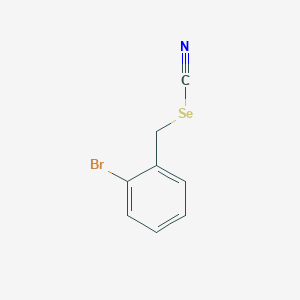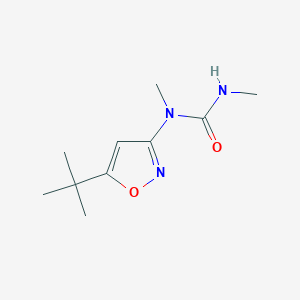
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N'-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea: is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group and a dimethylurea moiety, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-1-ethylpyrazole-4-sulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)propanamide
Comparison: Compared to these similar compounds, N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is unique due to the presence of the dimethylurea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
55807-94-8 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)7-6-8(12-15-7)13(5)9(14)11-4/h6H,1-5H3,(H,11,14) |
InChI Key |
XPZIVRNAASGRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N(C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


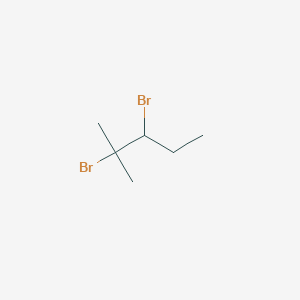
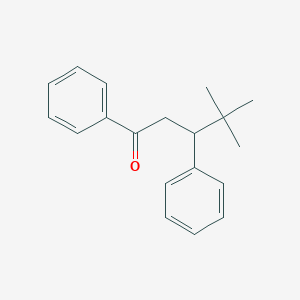

![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)

![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)
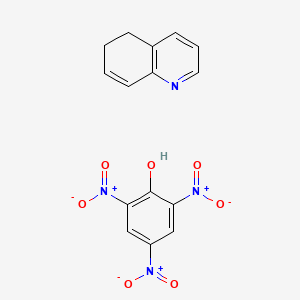
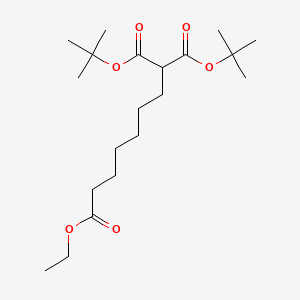
![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
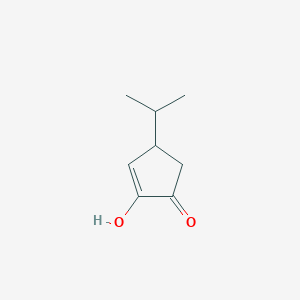
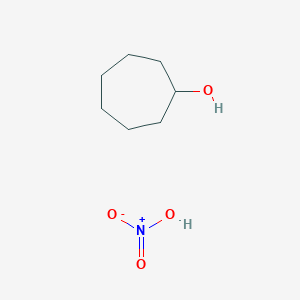

![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)
